molecular formula C17H17N3O6S B12563523 N~1~-(3-Nitrobenzene-1-sulfonyl)-N~2~-(2,4,6-trimethylphenyl)ethanediamide CAS No. 188997-92-4

N~1~-(3-Nitrobenzene-1-sulfonyl)-N~2~-(2,4,6-trimethylphenyl)ethanediamide

Cat. No.: B12563523
CAS No.: 188997-92-4
M. Wt: 391.4 g/mol
InChI Key: NGCWJYWXKSRUMW-UHFFFAOYSA-N
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Description

N~1~-(3-Nitrobenzene-1-sulfonyl)-N~2~-(2,4,6-trimethylphenyl)ethanediamide is a synthetic organic compound that features both nitrobenzene and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Nitrobenzene-1-sulfonyl)-N~2~-(2,4,6-trimethylphenyl)ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-nitrobenzenesulfonyl chloride and 2,4,6-trimethylaniline.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions using a base like triethylamine.

    Procedure: The 3-nitrobenzenesulfonyl chloride is added dropwise to a solution of 2,4,6-trimethylaniline in the presence of the base. The mixture is stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-Nitrobenzene-1-sulfonyl)-N~2~-(2,4,6-trimethylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.

    Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C) or sodium borohydride (NaBH~4~).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

N~1~-(3-Nitrobenzene-1-sulfonyl)-N~2~-(2,4,6-trimethylphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3-Nitrobenzene-1-sulfonyl)-N~2~-(2,4,6-trimethylphenyl)ethanediamide depends on its specific application:

    Biochemical Pathways: It may interact with specific enzymes or receptors, inhibiting their activity.

    Molecular Targets: The compound could target proteins or nucleic acids, altering their function.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(3-Nitrobenzene-1-sulfonyl)-N~2~-(phenyl)ethanediamide: Lacks the trimethyl groups, which may affect its reactivity and applications.

    N~1~-(4-Nitrobenzene-1-sulfonyl)-N~2~-(2,4,6-trimethylphenyl)ethanediamide: Positional isomer with different properties.

Uniqueness

N~1~-(3-Nitrobenzene-1-sulfonyl)-N~2~-(2,4,6-trimethylphenyl)ethanediamide is unique due to the presence of both nitro and sulfonyl groups, along with the trimethylphenyl moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications.

Properties

CAS No.

188997-92-4

Molecular Formula

C17H17N3O6S

Molecular Weight

391.4 g/mol

IUPAC Name

N'-(3-nitrophenyl)sulfonyl-N-(2,4,6-trimethylphenyl)oxamide

InChI

InChI=1S/C17H17N3O6S/c1-10-7-11(2)15(12(3)8-10)18-16(21)17(22)19-27(25,26)14-6-4-5-13(9-14)20(23)24/h4-9H,1-3H3,(H,18,21)(H,19,22)

InChI Key

NGCWJYWXKSRUMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

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